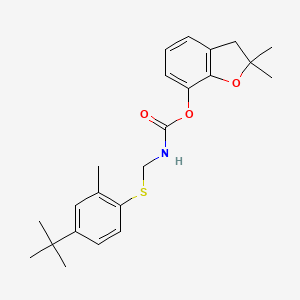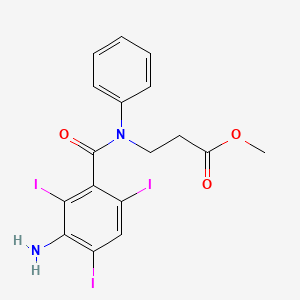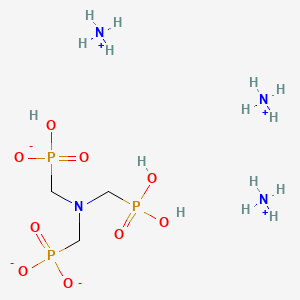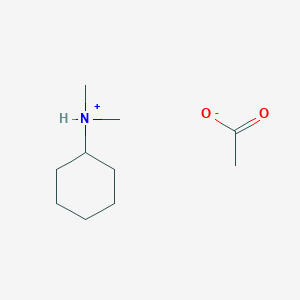
Cyclohexyldimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyldimethylammonium acetate is a chemical compound with the molecular formula C10H21NO2. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is particularly notable for its role in liquid chromatography and mass spectrometry, where it serves as an ion-pairing reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyldimethylammonium acetate can be synthesized through the reaction of cyclohexyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyldimethylammonium acetate primarily undergoes substitution reactions. It can also participate in ion-pairing reactions, which are crucial for its role in chromatography.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the acetate group.
Ion-Pairing Reactions: In liquid chromatography, this compound forms ion pairs with analytes, enhancing their separation and detection.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. In ion-pairing reactions, the primary product is the ion-pair complex formed between this compound and the analyte.
Applications De Recherche Scientifique
Cyclohexyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as an ion-pairing reagent in liquid chromatography to improve the separation of complex mixtures.
Biology: The compound aids in the analysis of nucleic acids and proteins by enhancing their detection in mass spectrometry.
Medicine: It is used in the development of analytical methods for the quantification of therapeutic oligonucleotides.
Industry: this compound is employed in quality control processes for pharmaceuticals and other chemical products.
Mécanisme D'action
The primary mechanism by which cyclohexyldimethylammonium acetate exerts its effects is through ion-pairing. In liquid chromatography, it forms ion pairs with analytes, which enhances their retention and separation on the chromatographic column. This mechanism is particularly useful for the analysis of nucleic acids and other charged biomolecules.
Comparaison Avec Des Composés Similaires
Triethylamine: Another ion-pairing reagent used in liquid chromatography.
Hexylamine: Used in similar applications but with different selectivity and retention properties.
Uniqueness: Cyclohexyldimethylammonium acetate is unique due to its specific ion-pairing properties, which make it particularly effective for the separation and analysis of nucleic acids and other charged biomolecules. Its ability to form stable ion pairs with a wide range of analytes sets it apart from other ion-pairing reagents.
Propriétés
Numéro CAS |
27147-10-0 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
cyclohexyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C8H17N.C2H4O2/c1-9(2)8-6-4-3-5-7-8;1-2(3)4/h8H,3-7H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
LDQFAGZKMFMHFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].C[NH+](C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


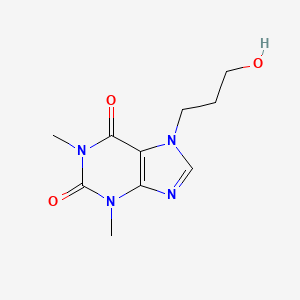
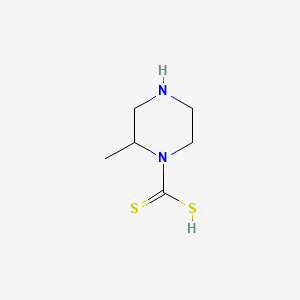
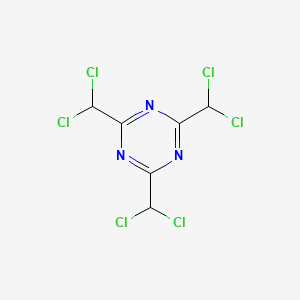
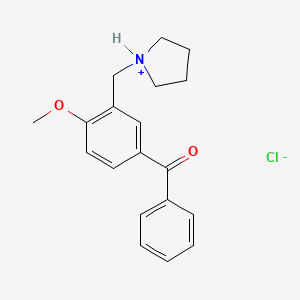
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
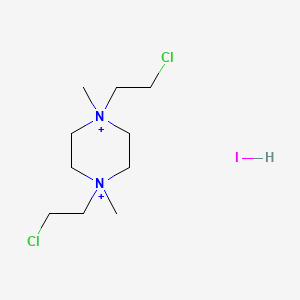
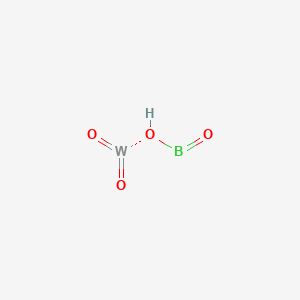
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
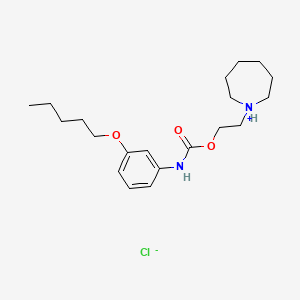
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
